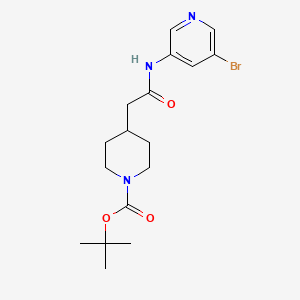
Tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate
説明
Tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a tert-butyl group and a 5-bromopyridin-3-yl moiety, making it a versatile scaffold for various chemical reactions and biological applications.
特性
分子式 |
C17H24BrN3O3 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
tert-butyl 4-[2-[(5-bromopyridin-3-yl)amino]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-6-4-12(5-7-21)8-15(22)20-14-9-13(18)10-19-11-14/h9-12H,4-8H2,1-3H3,(H,20,22) |
InChIキー |
GHPBYUHSEDHINK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NC2=CC(=CN=C2)Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of N-Boc-protected piperidine with 5-bromopyridin-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridinyl moiety, potentially converting the bromine substituent to a hydrogen atom.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals and other specialty chemicals, leveraging its unique chemical properties.
作用機序
The mechanism of action of tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can engage in hydrogen bonding and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
- tert-Butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(5-bromopyridin-3-yl-2,4,6-d3)piperidine-1-carboxylate
- ®-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate stands out due to its unique combination of a bromopyridinyl moiety and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new chemical entities with potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


